Dibenzyl phenyl phosphate
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Overview
Description
Dibenzyl phenyl phosphate is a chemical compound with the molecular formula C20H19O4P . It is used in various chemical reactions, particularly in the synthesis of benzyl phosphonates .
Synthesis Analysis
The synthesis of benzyl phosphonates, which includes dibenzyl phenyl phosphate, can be achieved using a catalytic system of KI/K2CO3 and PEG-400 as a benign solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis
The molecular structure of dibenzyl phenyl phosphate consists of 20 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass of the molecule is 354.102081 Da .Chemical Reactions Analysis
Dibenzyl phenyl phosphate is involved in various chemical reactions. For instance, it is used in the synthesis of benzyl phosphonates, a reaction that involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent .Physical And Chemical Properties Analysis
Dibenzyl phenyl phosphate has a molecular weight of 359.4 g/mol . It is a clear colorless to yellow liquid . The compound is soluble in DMSO, Methanol, and reacts with water .Scientific Research Applications
Chemical Synthesis
- Synthesis of CMP-N-acetylneuraminate: Dibenzyl phosphate has been used in the synthesis of CMP-Neu-5-Ac, a sialyl donor, demonstrating its role in complex chemical syntheses (Martin & Schmidt, 1993).
Enzyme Inactivation
- Suicide Inactivation of Enzymes: It was shown to be involved in the synthesis of a compound that inactivates human prostatic acid phosphatase and SHP protein tyrosine phosphatase (Wang et al., 1994).
Environmental Monitoring
- Lead-Selective Membrane Electrode: Dibenzyl phosphate was used to create a lead-selective membrane electrode, demonstrating its utility in environmental monitoring (Xu & Katsu, 1999).
Stability Studies
- Stability Study in Peptide Synthesis: Its stability under various acid conditions was examined, which is crucial in peptide synthesis (Perich et al., 1991).
Catalysis
- Catalyzed Enantioselective Amination: Dibenzyl phosphate was involved in the catalyzed enantioselective amination of certain compounds, highlighting its role in catalysis (Liu et al., 2020).
Glycosyl Phosphate Synthesis
- Synthesis of Glycosyl Phosphites and Phosphates: It's used in the efficient synthesis of glycosyl phosphites and phosphates, important in the development of sugar nucleotides and glycosides (Sim et al., 1993).
Organic Synthesis
Regioselective Ring Opening
Dibenzyl phosphate was used for regioselective ring opening in the synthesis of dihydroxyacetone phosphate, a key molecule in organic synthesis (Meyer et al., 2006).
Synthesis of Phosphatidic Acids
Its application in the synthesis of mixed-diacyl phosphatidic acids showcases its importance in bioorganic chemistry (Andringa et al., 2022).
Synthesis of Nucleotides
Dibenzyl phosphate played a role in the preparation of modified nucleotides for DNA sequencing (Rasolonjatovo et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dibenzyl phenyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDFVXRUESNVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl phenyl phosphate |
Citations
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